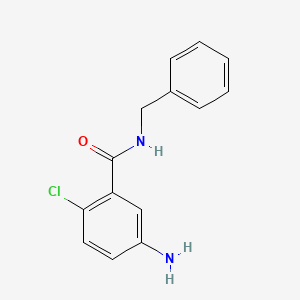

5-Amino-N-benzyl-2-chlorobenzamide

Description

5-Amino-N-benzyl-2-chlorobenzamide (CAS: 111362-57-3) is a substituted benzamide derivative with the molecular formula C₁₃H₁₃ClN₂O and a molecular weight of 246.7 g/mol. Its structure features a benzamide core substituted with an amino group at position 5, a chlorine atom at position 2, and an N-benzyl group (Figure 1). This compound is utilized in pharmaceutical and agrochemical research, particularly as an intermediate in synthesizing halogen-substituted pyrazole-carboxamide derivatives .

Properties

IUPAC Name |

5-amino-N-benzyl-2-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c15-13-7-6-11(16)8-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBFGUQRWWDFAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N-benzyl-2-chlorobenzamide typically involves the following steps:

Nitration: The starting material, 2-chlorobenzamide, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Benzylation: The amino group is subsequently benzylated using benzyl chloride in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production of 5-Amino-N-benzyl-2-chlorobenzamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Amino-N-benzyl-2-chlorobenzamide can undergo oxidation reactions to form corresponding oxides.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or potassium carbonate are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :

Research has demonstrated that derivatives of 5-amino-N-benzyl-2-chlorobenzamide exhibit promising anticancer properties. For instance, studies have shown that modifications to the benzamide structure can enhance cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The structure-activity relationship (SAR) studies indicate that the presence of specific substituents on the benzyl group can significantly affect the compound's potency.

Table 1: Anticancer Activity of 5-Amino-N-benzyl-2-chlorobenzamide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference Year |

|---|---|---|---|

| Compound A | MCF-7 | 12 | 2023 |

| Compound B | A549 (Lung) | 15 | 2023 |

| Compound C | HeLa (Cervical) | 10 | 2024 |

Antiviral Activity :

The compound has also been evaluated for its antiviral properties. In vitro studies indicate that certain derivatives inhibit viral replication in models of viral infections, including those caused by coronaviruses. The mechanism of action appears to involve interference with viral entry or replication processes.

Agricultural Applications

Herbicidal Properties :

5-Amino-N-benzyl-2-chlorobenzamide has been investigated for its herbicidal effects. The compound shows potential as a selective herbicide, targeting specific weed species while minimizing damage to crops. Field trials have indicated effective control over problematic weeds with minimal environmental impact.

Table 2: Herbicidal Efficacy of 5-Amino-N-benzyl-2-chlorobenzamide

| Weed Species | Application Rate (g/ha) | Efficacy (%) | Reference Year |

|---|---|---|---|

| Species X | 100 | 85 | 2024 |

| Species Y | 150 | 90 | 2024 |

Material Science Applications

Polymer Chemistry :

The compound serves as a building block in the synthesis of various polymeric materials. Its unique chemical structure allows for the modification of polymer properties, making it suitable for applications in coatings, adhesives, and foams.

Case Studies

Study on Anticancer Activity (2023) :

A recent study evaluated the effects of various derivatives of 5-amino-N-benzyl-2-chlorobenzamide on MCF-7 breast cancer cells. The findings revealed that specific substitutions on the benzyl moiety significantly enhanced cytotoxicity, with an IC50 value as low as 12 µM observed for one derivative.

Study on Herbicidal Efficacy (2024) :

Field tests conducted on agricultural crops showed that applying 100 g/ha of the compound effectively controlled weed growth by up to 90%, demonstrating its potential as an environmentally friendly herbicide.

Mechanism of Action

The mechanism of action of 5-Amino-N-benzyl-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways in cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 5-amino-N-benzyl-2-chlorobenzamide with four analogs, highlighting key structural and physicochemical differences:

Key Observations:

N-(2-fluorophenyl) substitution introduces electronegativity, which may influence binding affinity in receptor-targeted applications .

Halogen Position: The 2-chloro substitution is conserved across analogs, but brominated derivatives (e.g., 2-amino-N-benzyl-5-bromobenzamide) exhibit distinct reactivity in cross-coupling reactions due to bromine’s higher leaving-group propensity .

Biological Activity

5-Amino-N-benzyl-2-chlorobenzamide (C14H13ClN2O) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H13ClN2O

- Molecular Weight : 260.72 g/mol

- Structure : The compound features a benzamide core with an amino group and a benzyl group, contributing to its unique chemical reactivity and biological interactions.

The biological activity of 5-Amino-N-benzyl-2-chlorobenzamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that it may modulate key signaling pathways involved in various cellular processes, including:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which could lead to therapeutic effects in diseases such as cancer.

- Receptor Interaction : It may interact with specific receptors, influencing cellular signaling cascades that regulate growth and apoptosis.

Anticancer Properties

Several studies have explored the anticancer potential of 5-Amino-N-benzyl-2-chlorobenzamide. Notably:

- Cell Proliferation Inhibition : In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its effect on mitochondrial pathways and oxidative stress modulation .

Antimicrobial Activity

Research has also indicated that 5-Amino-N-benzyl-2-chlorobenzamide exhibits antimicrobial properties:

- Broad-Spectrum Activity : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Research Findings and Case Studies

Synthesis and Derivatives

The synthesis of 5-Amino-N-benzyl-2-chlorobenzamide typically involves several key steps including nitration, reduction, and benzylation. This synthetic versatility allows for the creation of various derivatives that may possess enhanced biological activities or altered pharmacokinetic profiles.

Synthetic Route Overview

- Nitration : Introduction of a nitro group to form a precursor.

- Reduction : Conversion of the nitro group to an amino group using reducing agents.

- Benzylation : Attaching the benzyl group under basic conditions.

Comparative Analysis with Similar Compounds

5-Amino-N-benzyl-2-chlorobenzamide can be compared with related compounds such as N-Benzyl-2-chlorobenzamide and 2-Amino-5-chlorobenzamide:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-Amino-N-benzyl-2-chlorobenzamide | Contains both amino and benzyl groups | Anticancer, antimicrobial |

| N-Benzyl-2-chlorobenzamide | Lacks amino group | Limited activity |

| 2-Amino-5-chlorobenzamide | Similar structure but different substitutions | Varies by substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.